(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
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Overview
Description
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a heterocyclic compound with the molecular formula C12H9NO4S and a molecular weight of 263.274 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
- Thiazolidin-2,4-diones are known to interact with enzymes involved in cell wall biosynthesis, such as MurC, MurD, MurE, and MurF. These enzymes participate in the formation of UDP-MurNAc-pentapeptide, a crucial step in bacterial cell wall synthesis .
Target of Action
Keep in mind that specific data on this exact compound may be scarce due to its rarity. Researchers continue to explore related thiazolidin-2,4-dione derivatives for potential therapeutic applications . If you have any further questions or need additional details, feel free to ask! 😊
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid typically involves the condensation of thiazolidine-2,4-dione with benzaldehyde in the presence of a base such as piperidine . The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
Types of Reactions
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzylidene derivatives .
Scientific Research Applications
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A precursor in the synthesis of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid.
Pioglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Rosiglitazone: Another thiazolidinedione derivative with similar therapeutic applications.
Uniqueness
This compound is unique due to its benzylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNYSPGLDGPDIU-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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